Azumolene
Description
Contextualization of Azumolene as a Ryanodine (B192298) Receptor Modulator
This compound's primary pharmacological activity is centered on its function as a modulator of the ryanodine receptor (RyR), the primary calcium release channel located on the membrane of the sarcoplasmic reticulum in muscle cells. researchgate.netnih.gov The release of calcium ions (Ca2+) through the RyR is a critical step in the process of excitation-contraction coupling, which links the electrical stimulation of a muscle cell to its mechanical contraction. nih.govderangedphysiology.com
Furthermore, studies have shown that this compound inhibits a specific component of store-operated calcium entry (SOCE) that is functionally coupled to the type 1 ryanodine receptor (RyR1), the isoform predominant in skeletal muscle. nih.govuky.edu This suggests that this compound can distinguish between different cellular signaling mechanisms that regulate calcium entry. ncats.ionih.govuky.edu While this compound does not appear to act directly on the ryanodine binding site itself, evidence suggests it may compete with activators like caffeine (B1668208) at a separate modulatory site, thereby reducing the channel's sensitivity to triggering stimuli. tandfonline.com
Table 1: Effects of this compound on Ryanodine Receptor (RyR) Properties
| RyR Property | Observed Effect of this compound | Reference |
|---|---|---|
| Channel Opening Rate | Suppresses/Decreases | nih.gov |
| Spontaneous Ca2+ Spark Frequency | Decreases in a dose-dependent manner | nih.govresearchgate.net |
| Aggregate Ca2+ Channel Open Time (during a spark) | Little to no systematic effect | nih.gov |
| RyR1-Coupled Store-Operated Ca2+ Entry (SOCE) | Inhibits | nih.govuky.edu |
| Caffeine-Activated RyR Binding | Decreases the affinity for caffeine, suggesting competition | tandfonline.com |
Historical Perspective of this compound as a Dantrolene (B1669809) Analog
The development of this compound is directly linked to the history of its parent compound, dantrolene. Dantrolene was first identified in 1967 as a novel hydantoin (B18101) derivative with muscle relaxant properties. wikipedia.org It became a crucial therapeutic agent, particularly for the life-threatening condition known as malignant hyperthermia (MH), a pharmacogenetic disorder triggered by certain anesthetics. wikipedia.orgnih.gov
A significant practical limitation of dantrolene, however, is its very low water solubility, which complicates its preparation and use in emergency situations. nih.govprimescholars.com This challenge prompted the development of more soluble analogs, leading to the synthesis of this compound. This compound is structurally similar to dantrolene, with the key difference being the substitution of the para-nitro phenyl group in dantrolene with a para-bromo phenyl group. wikipedia.orgscispace.com This single atomic substitution results in a compound that is approximately 30 times more soluble in water than dantrolene. wikipedia.orgnih.gov Despite this structural modification, extensive research has confirmed that this compound retains a pharmacological potency that is similar and equipotent to dantrolene. ncats.ionih.govnih.gov
Table 2: Comparative Properties of this compound and Dantrolene
| Property | This compound | Dantrolene | Reference |
|---|---|---|---|
| Chemical Group | para-bromo phenyl | para-nitro phenyl | wikipedia.orgscispace.com |
| Relative Water Solubility | ~30-fold higher | Baseline | wikipedia.orgnih.gov |
| Pharmacological Potency | Equipotent | Equipotent | nih.govnih.gov |
| Primary Mechanism | Inhibition of Ca2+ release from the sarcoplasmic reticulum via RyR modulation | researchgate.netnih.gov |
Significance of this compound in Skeletal Muscle Physiology Research
This compound's equipotency with dantrolene, combined with its improved solubility, has made it a valuable agent in the study of skeletal muscle physiology. It is frequently used in experimental models to probe the mechanisms of excitation-contraction coupling and to investigate muscle pathologies characterized by dysregulated calcium release. researchgate.netnih.gov
A primary area of its use has been in the research of malignant hyperthermia (MH). In studies using MH-susceptible swine, this compound has been shown to be effective in terminating MH episodes triggered by halothane (B1672932) inhalation. nih.govdocumentsdelivered.com In vitro studies on isolated skeletal muscle fibers from both animals and MH-susceptible humans have demonstrated that this compound effectively blocks and reverses muscle contractures induced by pharmacological agents like caffeine and halothane. nih.gov These studies provide strong evidence that this compound, like dantrolene, acts to correct the uncontrolled sarcoplasmic reticulum Ca2+ release that underlies the MH crisis. researchgate.netnih.gov Research has consistently found its potency in inhibiting muscle twitches and contractures to be comparable to that of dantrolene across various experimental setups. nih.gov
Table 3: Key Research Findings of this compound in Skeletal Muscle Models
| Experimental Model | Key Finding | Reference |
|---|---|---|
| MH-Susceptible Swine (in vivo) | Effectively terminated malignant hyperthermia episodes. | nih.gov |
| Human MH-Susceptible Skeletal Muscle (in vitro) | Blocked and reversed caffeine-induced contractures. | nih.gov |
| Isolated Mouse Soleus and Extensor Digitorum Longus Muscle | Inhibited electrically induced twitches with an IC50 similar to dantrolene. | nih.gov |
| Permeabilized Frog Skeletal Muscle Fibers | Suppressed the frequency of Ca2+ sparks in a model mimicking MH. | nih.gov |
Overview of Research Trajectories for this compound
The research trajectory for this compound has evolved from its initial development as a more soluble alternative to dantrolene for malignant hyperthermia into broader areas of investigation. primescholars.com While its application in MH remains a central focus, its utility as a specific RyR1 modulator has opened avenues into other physiological and pathological processes.
Emerging research has explored the effects of this compound beyond skeletal muscle. Although it is generally considered to be inactive against the cardiac ryanodine receptor isoform (RyR2) under normal conditions, some studies suggest a potential role in cardiac pathophysiology. researchgate.netmdpi.com One study demonstrated that in an experimental model of ischemia, this compound could mitigate myocardial contractile dysfunction by improving the synchrony of systolic calcium release. nih.gov This indicates a potential for RyR modulators in specific cardiac disease states.
Furthermore, there is a growing interest in the neuroprotective potential of RyR antagonists. The parent compound, dantrolene, is being investigated for its ability to prevent pathological calcium release in neurons, which is implicated in the progression of neurodegenerative diseases such as Alzheimer's and Huntington's disease. researchgate.net Given its analogous mechanism of action, this compound represents a logical candidate for future research into potential neuroprotective applications. These research paths highlight a trajectory aimed at understanding and potentially harnessing the effects of RyR modulation in a variety of cell types and disease models.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN4O3 |
|---|---|
Molecular Weight |
349.14 g/mol |
IUPAC Name |
1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |
InChI Key |
SEGCNGONCZQFDW-SOFYXZRVSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |
Synonyms |
1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Azumolene
Chemical Origin and Structural Analogy to Hydantoin (B18101) Derivatives
Azumolene is chemically identified as 1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione. nih.gov Its core structure features an imidazolidine-2,4-dione ring, which classifies it as a hydantoin derivative. Hydantoins are a well-established class of heterocyclic compounds with a wide range of biological activities, and their synthesis has been extensively studied. This structural relationship to hydantoins provides a foundational understanding of this compound's chemical properties and potential synthetic pathways.
The broader family of hydantoin derivatives has been recognized for its therapeutic applications, including anticonvulsant and antiarrhythmic properties. The synthesis of these derivatives often involves the reaction of amino acids with isocyanates or related reagents to form the characteristic five-membered ring.
Advanced Synthetic Methodologies for this compound Production
While a specific, detailed synthetic pathway for this compound is not widely published in readily accessible literature, its structure suggests a convergent synthesis approach. This would likely involve the preparation of two key intermediates: the 5-(4-bromophenyl)-1,3-oxazole-2-carbaldehyde and 1-aminoimidazolidine-2,4-dione, followed by their condensation.
The synthesis of the oxazole (B20620) aldehyde intermediate can be envisioned through established methods for oxazole formation, potentially starting from a serine derivative and a p-bromobenzoyl compound. The 1-aminoimidazolidine-2,4-dione, or a protected precursor, could be synthesized from a glycine derivative and a hydrazine equivalent, followed by cyclization.
A closely related synthesis of a (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one, a thiohydantoin analog, has been reported. nih.gov This synthesis involved the reaction of (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide with sodium acetate, followed by alkylation with ethyl chloroacetate. nih.gov This methodology, which builds the substituted amino-imidazolidinone core, provides a strong indication of a plausible synthetic route for this compound, where a similar strategy could be employed with the appropriate oxygen-containing starting materials.
Exploration of the N-Acylhydrazone Motif in this compound's Structure
A crucial functional group within the this compound molecule is the N-acylhydrazone (NAH) motif (-C(=O)-N-N=C-). This linker connects the imidazolidine-2,4-dione ring to the oxazole moiety. The NAH scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds.
Chemical Modifications and Analog Synthesis for Mechanistic Probing
The synthesis of chemical analogs is a cornerstone of medicinal chemistry, employed to probe the mechanism of action of a lead compound, improve its properties, and establish structure-activity relationships (SAR). This compound itself is an analog of dantrolene (B1669809), another hydantoin derivative. A key difference between the two is this compound's significantly higher water solubility, which is a desirable property for pharmaceutical development. unesp.br
Studies comparing this compound and dantrolene have provided insights into their mechanism of action. For instance, research on their effects on skeletal muscle has shown that this compound is equipotent to dantrolene in blocking pharmacologically-induced muscle contractures. nih.gov Furthermore, investigations into their impact on calcium signaling have revealed that this compound inhibits a component of store-operated calcium entry coupled to the ryanodine (B192298) receptor (RyR1). nih.gov Such comparative studies using analogs are instrumental in elucidating the specific molecular interactions responsible for a drug's effects.
While a broad range of this compound analogs and their corresponding SAR studies are not extensively documented in the public domain, the principles of analog design would involve modifications at several key positions:
The Bromophenyl Group: Substitution of the bromine atom with other halogens or with electron-donating or electron-withdrawing groups would help to understand the role of electronics and sterics at this position.
The Imidazolidine-2,4-dione Ring: Modifications to this ring, such as substitution at the N-3 position or replacement with a thiohydantoin, could provide insights into the hydrogen bonding and lipophilic interactions that are crucial for activity.
The synthesis of such analogs, followed by biological evaluation, would be essential for a comprehensive understanding of this compound's mechanism of action at the molecular level.
Molecular and Cellular Pharmacology of Azumolene
Modulation of Ryanodine (B192298) Receptor (RyR) Isoforms by Azumolene
Mammals express three main isoforms of ryanodine receptors: RyR1, predominantly found in skeletal muscle; RyR2, primarily in cardiac muscle; and RyR3, expressed in various tissues, including the brain mdpi.compancreapedia.org. This compound demonstrates differential effects on these isoforms.
This compound Interaction with Skeletal Muscle Ryanodine Receptor 1 (RyR1)
This compound is recognized as an effective blocker and antagonist of skeletal muscle RyR1 plos.orgnih.gov. It inhibits the release of calcium from the skeletal muscle sarcoplasmic reticulum by modulating the activity of the RyR Ca2+ release channel nih.govresearchgate.net. Studies have shown that this compound can effectively prevent local SR calcium release events, such as calcium sparks, in skeletal muscle fibers plos.orgnih.gov. This inhibition appears to be dose-dependent, with this compound suppressing the frequency of spontaneous Ca2+ sparks in permeabilized frog skeletal muscle fibers nih.govresearchgate.net. Research suggests that this compound acts by stabilizing the closed state of the RyR Ca2+ release channel, thereby inhibiting the initiation of calcium release events researchgate.net.
This compound has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1 by agents like caffeine (B1668208) and ryanodine ncats.iocaymanchem.comnih.gov. This suggests a link between RyR1 activity and certain SOCE pathways, which this compound can modulate ncats.ionih.gov.
This compound Effects on Cardiac Ryanodine Receptor 2 (RyR2) Function
While dantrolene (B1669809), the parent compound of this compound, has traditionally been considered to have limited effects on cardiac RyR2 in normal conditions, evidence suggests that this compound can influence RyR2 function, particularly under certain pathological states. Studies have indicated that this compound can attenuate diastolic calcium leak by stabilizing hyperphosphorylated RyR2 physiciansweekly.comnih.gov. This effect is crucial in conditions like long-duration ventricular fibrillation (LDVF), where RyR2 becomes dysfunctional nih.govnih.gov. The beneficial effects of this compound on cardiac calcium dynamics and the reduction of ventricular refibrillation following LDVF have been linked to its interaction with phosphorylated RyR2, specifically at Ser2808 mdpi.comnih.govnih.gov. This suggests that the phosphorylation status of RyR2 can be a prerequisite for this compound's effects on this isoform mdpi.comnih.gov.
Comparative Analysis of this compound Selectivity for RyR Isoforms
This compound, like dantrolene, appears to exhibit some isoform selectivity, although the picture is complex, especially regarding RyR2. While RyR1 and RyR3 are generally considered competent to bind dantrolene, RyR2 is often described as unresponsive under normal physiological conditions mdpi.comresearchgate.netnih.gov. However, as mentioned, this compound demonstrates effects on RyR2, particularly when the channel is hyperphosphorylated mdpi.comnih.govnih.gov.
Research on dantrolene, which provides insight into this compound's related actions, suggests that despite the presence of a nearly identical binding sequence in all three mammalian RyR isoforms, functional selectivity exists mdpi.comresearchgate.net. This compound's ability to suppress calcium sparks in skeletal muscle (RyR1-dominant) is well-documented nih.govresearchgate.net. Its effects on RyR2 appear to be conditional, requiring specific modifications like hyperphosphorylation for significant modulation mdpi.comnih.govnih.gov. Information regarding this compound's direct interaction and selectivity profile with RyR3 is less extensively documented in the provided search results.
This compound's Influence on Intracellular Calcium Homeostasis
By modulating RyR activity, this compound directly impacts intracellular calcium homeostasis, the delicate balance of calcium ions within the cell that is essential for numerous cellular processes, particularly in muscle function.
Regulation of Sarcoplasmic Reticulum Calcium Release by this compound
A primary effect of this compound is the inhibition of calcium release from the sarcoplasmic reticulum ncats.iocaymanchem.comsigmaaldrich.com. This is achieved through its interaction with RyRs, preventing excessive or aberrant calcium efflux from the SR into the cytoplasm nih.govresearchgate.net. This regulation is particularly important in preventing uncontrolled calcium release events that can lead to muscle dysfunction or damage, as seen in conditions like malignant hyperthermia ncats.iocaymanchem.comnih.gov. By stabilizing the closed state of RyR channels, this compound effectively reduces the likelihood of spontaneous or triggered calcium release from the SR researchgate.net.
This compound Impact on Calcium Spark Dynamics in Muscle Fibers
Calcium sparks are brief, localized calcium release events mediated by the opening of a small number of RyR channels researchgate.netphysiology.org. This compound has been shown to significantly impact calcium spark dynamics in skeletal muscle fibers. Specifically, it suppresses the frequency of spontaneous calcium sparks in a dose-dependent manner nih.govresearchgate.net. This indicates that this compound reduces the rate at which RyR channels open to initiate these events nih.govresearchgate.net. However, studies suggest that this compound has little effect on the spatiotemporal properties or the aggregate open times of the channels during a calcium spark nih.govresearchgate.net. This implies that while this compound reduces the initiation of sparks, it does not significantly alter the characteristics of the release once a spark is initiated nih.govresearchgate.net. The suppression of calcium sparks by this compound underscores its role in preventing localized, uncontrolled calcium release from the SR plos.orgnih.gov.
Data Table: Effects of this compound on Spontaneous Ca2+ Sparks in Permeabilized Frog Skeletal Muscle Fibers
| This compound Concentration (µM) | Spontaneous Ca2+ Spark Frequency (Normalized) | EC50 (µM) | Hill Coefficient |
| 0.0001 - 10 | Suppressed dose-dependently | 0.25 | 1.44 |
Data derived from research on permeabilized frog skeletal muscle fibers nih.govresearchgate.net.
Effects on Myoplasmic Calcium Concentration
This compound has been shown to influence myoplasmic calcium concentration, which is a critical determinant of muscle contraction and cellular signaling. Studies have demonstrated that this compound can reduce elevated myoplasmic Ca²⁺ levels. nih.govresearchgate.net This effect is particularly relevant in conditions characterized by excessive calcium release. Research monitoring calcium sparks, which represent spontaneous calcium release events from the SR, has indicated that this compound can suppress the frequency of these events in a dose-dependent manner. nih.govresearchgate.net This suggests that this compound decreases the likelihood of ryanodine receptor (RyR) channel openings that initiate these calcium release events. nih.gov
However, this compound does not appear to cause systematic dose-dependent effects on the spatiotemporal properties of the calcium sparks, such as their amplitude or duration. nih.govresearchgate.net This indicates that while this compound affects the initiation of calcium release events, it may have little effect on the aggregate open times of calcium channels during a spark. nih.gov
In cardiac muscle, studies on isolated guinea pig ventricular papillary muscles have shown that this compound at concentrations of 10 µM and 25 µM depressed peak force and the maximum rate of force development. bvsalud.orgekja.org This dose-dependent depression was observed at stimulation rates of 2 Hz and 3 Hz. bvsalud.orgekja.org However, rapid cooling contractures, an index of SR Ca²⁺ content, were not altered by this compound treatment in these cardiac muscle preparations, suggesting that this compound may not significantly affect SR calcium uptake and release in cardiac muscle. bvsalud.orgekja.org The observed myocardial depressant action in cardiac muscle might be partly due to the inhibition of Ca²⁺ influx via sarcolemmal calcium channels. bvsalud.orgekja.org
Mechanisms of this compound in Modulating Store-Operated Calcium Entry (SOCE)
This compound has been found to modulate store-operated calcium entry (SOCE), a process where depletion of intracellular calcium stores triggers calcium influx from the extracellular space. nih.govresearchgate.net This modulation is complex and appears to involve distinguishing between different SOCE pathways. ncats.ionih.gov
Differentiation of RyR1-Coupled and RyR1-Independent SOCE Pathways by this compound
Research indicates that this compound can differentiate between SOCE pathways that are coupled to the skeletal muscle ryanodine receptor type 1 (RyR1) and those that are independent of RyR1. ncats.ionih.gov Specifically, this compound has been shown to inhibit a component of SOCE that is coupled to the activation of RyR1 by agents such as caffeine and ryanodine. nih.gov In contrast, the component of SOCE induced by thapsigargin, which depletes SR calcium stores independently of RyR activation, is not affected by this compound. nih.gov This suggests that this compound's inhibitory effect on SOCE is specific to pathways linked to RyR1 activity or conformation. nih.gov
Studies using myotubes have demonstrated that this compound can cause a significant reduction in SOCE coupled to the skeletal muscle ryanodine receptor. For instance, 20 µM this compound has been reported to cause a 70% reduction in this type of SOCE in myotubes. caymanchem.combioscience.co.uk This effect is consistent with this compound binding to the closed state of RyR1. researchgate.net
This compound's Role in Cellular Signaling to SOCE
This compound's ability to distinguish between RyR1-coupled and RyR1-independent SOCE pathways suggests a role in modulating the cellular signaling mechanisms that activate SOCE. The inhibition of RyR1-coupled SOCE by this compound, particularly when applied before thapsigargin-induced store depletion or after caffeine/ryanodine treatment, points towards an interaction with RyR1 that influences the signaling cascade leading to SOCE activation. researchgate.net This indicates that this compound interferes with a specific signaling mechanism initiated or mediated by RyR1 that subsequently leads to calcium entry from the extracellular space. nih.gov
Electrophysiological Effects of this compound at the Cellular Level
Beyond its effects on calcium handling, this compound also exhibits electrophysiological effects at the cellular level, particularly in excitable cells like muscle fibers.
This compound Impact on Muscle Fiber Excitation-Contraction Coupling
Excitation-contraction (E-C) coupling in skeletal muscle involves the process by which an electrical signal (action potential) is converted into a mechanical response (muscle contraction), primarily mediated by calcium release from the SR via RyR1. nih.govscielo.br this compound, being a muscle relaxant that inhibits calcium release from the SR, directly impacts this process. biosynth.comncats.io By modulating RyR activity and suppressing calcium spark frequency, this compound can reduce the rapid release of SR Ca²⁺ triggered by E-C coupling. nih.govnih.gov This leads to an attenuation of muscle contracture. ncats.io
Studies have shown that this compound can suppress the depolarization-induced elevation in intracellular calcium concentration by inhibiting calcium release from the SR. nih.gov This is a direct effect on a key step in the E-C coupling cascade. nih.gov
Modulation of Action Potential Parameters in Excitable Cells
While this compound's primary effects are on calcium handling, there is some evidence regarding its influence on action potential parameters, particularly in cardiac tissue. In isolated guinea pig ventricular papillary muscles, this compound caused a shortening of action potential duration at various repolarization phases (20%, 50%, and 90%) and a small but significant reduction in the maximum rate of depolarization (dV/dt-max) in slow action potentials at a stimulation rate of 0.25 Hz. bvsalud.org However, no alteration in action potential parameters was noted in normal action potentials. bvsalud.org
In a model of ischemic recurrent long-duration ventricular fibrillation, this compound treatment led to a reduction of cardiac alternans, affecting both calcium and voltage alternans. researchgate.netnih.gov This was associated with a reduction of action potential upstroke rise time and preservation of action potential duration. researchgate.netnih.gov These findings suggest that this compound may influence membrane voltage dynamics in specific pathological conditions, potentially contributing to its effects on arrhythmia substrate. researchgate.netnih.gov
Data Table: Effects of this compound on Calcium Sparks in Permeabilized Frog Skeletal Muscle Fibers nih.govresearchgate.net
| This compound Concentration (µM) | Spontaneous Ca²⁺ Spark Frequency (as % of control) | EC₅₀ (µM) | Hill Coefficient |
| 0.0001 - 10 | Suppressed dose-dependently | 0.25 | 1.44 |
Note: Data is representative of dose-dependent suppression of spark frequency. Spatiotemporal properties of sparks were not systematically affected.
Data Table: Effects of this compound on Myocardial Contractility and Electrophysiological Parameters in Isolated Guinea Pig Ventricular Papillary Muscles bvsalud.orgekja.org
| This compound Concentration (µM) | Stimulation Rate (Hz) | Peak Force Depression (%) | Max Rate of Force Development Depression (%) | APD₂₀ Shortening | APD₅₀ Shortening | APD₉₀ Shortening | dV/dt-max Reduction (Slow APs) |
| 10, 25 | 2, 3 | 30-40 | 30-40 | Yes (Slow APs) | Yes (Slow APs) | Yes (Slow APs) | Small but significant (Slow APs) |
| 10, 25 | - | Rapid Cooling Contracture (SR Ca²⁺ Content) | Not altered | - | - | - | - |
Note: APD refers to Action Potential Duration. Effects on AP parameters were observed in slow action potentials, not normal action potentials.
Preclinical Pharmacological Investigations of Azumolene
In Vitro Studies on Muscle Tissue and Cell Models
Azumolene Effects on Muscle Contractures in Mammalian Models
In vitro studies on isolated muscle tissues from mammalian models have demonstrated this compound's effectiveness in inhibiting muscle contractures. In mouse extensor digitorum longus and soleus muscles, this compound inhibited twitches with IC50 values of 2.8 ± 0.8 μM and 2.4 ± 0.6 μM, respectively. nih.gov These values were not significantly different from those of dantrolene (B1669809) sodium. nih.gov Furthermore, pre-exposure of mouse soleus muscle to 10 μM this compound significantly inhibited contractures induced by 8 mM caffeine (B1668208), and it was as effective as dantrolene in relaxing these contractures. nih.gov
Analysis of this compound Activity in Human Malignant Hyperthermia Susceptible Muscle Models
A critical area of investigation has been the effect of this compound on muscle tissue from individuals susceptible to malignant hyperthermia (MH). In vitro studies using human skeletal muscle susceptible to MH have shown that 10 μM this compound is effective in both blocking and reversing caffeine-induced contractures. nih.gov This provides strong evidence for its potential therapeutic use in preventing and treating MH episodes. nih.gov Further research on isolated MH-susceptible muscle showed that 6 μmol/L this compound inhibited hypercontractility induced by 3% halothane (B1672932), 2 mmol/L caffeine, and 80 mmol/L potassium chloride. nih.gov this compound's potency in these models was found to be equivalent to that of dantrolene. nih.gov
Cellular Assays of this compound on Myotubes and Cultured Cell Lines
Investigations at the cellular level have provided insights into the molecular mechanisms of this compound. In cultured C2C12 myotubes, a mouse myogenic cell line, this compound has been shown to inhibit store-operated calcium entry (SOCE), a process implicated in MH. semanticscholar.orgcaymanchem.comjove.com Specifically, this compound inhibits a component of SOCE that is coupled to the ryanodine (B192298) receptor type 1 (RyR1), the primary calcium release channel in skeletal muscle. semanticscholar.orgnih.gov Pretreatment with 20 μM this compound resulted in a significant reduction of SOCE in myotubes. caymanchem.com However, this compound did not affect SOCE induced by thapsigargin, indicating that it specifically targets the RyR1-dependent pathway. semanticscholar.orgnih.gov
Studies on myotubes from mouse models of MH, such as those with the Y524S/
RyR1 mutation, have shown that while the rate of SOCE activation is accelerated in these cells, this compound (at 50 µM) did not alter the density or rate of activation of the SOCE current (ISkCRAC). plos.org This suggests that the protective effects of this compound in MH are not due to a direct inhibition of SOCE channels themselves but rather a modulation of RyR1 activity. plos.org Further experiments on C2C12 myotubes demonstrated a dose-dependent effect of this compound on SOCE, with a biphasic response suggesting high and low-affinity binding sites. researchgate.net
In Vivo Animal Model Investigations
This compound's Effects on Skeletal Muscle Function in Rodent Models
In vivo studies in rodent models have corroborated the in vitro findings. Intravenous injection of this compound in guinea pigs caused a dose-dependent decrease in twitches of the gastrocnemius muscle, with an IC50 of 1.2 ± 0.1 mg/kg, which was comparable to that of dantrolene (1.5 ± 0.2 mg/kg). nih.gov In anesthetized rats, this compound demonstrated a direct-acting skeletal muscle relaxant effect. capes.gov.br A dose of 20 mg/kg reduced the twitch amplitude of the soleus muscle to 31.9% of the control value. capes.gov.br this compound also reduced the contraction of intrafusal muscle, which is involved in proprioception. capes.gov.br
Preclinical Evaluation of this compound in Malignant Hyperthermia Animal Models
The efficacy of this compound in a relevant large animal model of MH has been a crucial step in its preclinical evaluation. In swine susceptible to MH, intravenous administration of this compound was effective in reversing MH episodes induced by halothane and succinylcholine. researchgate.netdartmouth.edu this compound was found to be similar in potency to dantrolene in terminating these crises. researchgate.netdartmouth.edu
In mouse models of MH, such as the RYR1Y522S/WT and CASQ1-null mice, pretreatment with this compound significantly reduced mortality following exertional stress, a known trigger for hyperthermic episodes. nih.gov The mortality rate in these mice dropped from approximately 80% to 0% and 12.5%, respectively, after this compound administration. nih.gov This protective effect was attributed to the prevention of hyperthermia and rhabdomyolysis. nih.gov
Data Tables
Table 1: In Vitro Effects of this compound on Muscle Twitch and Contracture
| Animal Model | Muscle Type | Parameter Measured | This compound Concentration | Effect | Reference |
| Mouse | Extensor Digitorum Longus | Twitch Inhibition (IC50) | 2.8 ± 0.8 μM | Inhibition | nih.gov |
| Mouse | Soleus | Twitch Inhibition (IC50) | 2.4 ± 0.6 μM | Inhibition | nih.gov |
| Mouse | Soleus | Caffeine-induced Contracture | 10 μM | Significant Inhibition | nih.gov |
| Human (MH Susceptible) | Skeletal Muscle | Caffeine-induced Contracture | 10 μM | Blocks and Reverses | nih.gov |
| Porcine (MH Susceptible) | Skeletal Muscle | Halothane-induced Hypercontractility | 6 μmol/L | Inhibition | nih.gov |
| Porcine (MH Susceptible) | Skeletal Muscle | Caffeine-induced Hypercontractility | 6 μmol/L | Inhibition | nih.gov |
| Porcine (MH Susceptible) | Skeletal Muscle | Potassium Chloride-induced Hypercontractility | 6 μmol/L | Inhibition | nih.gov |
Table 2: In Vivo Effects of this compound on Skeletal Muscle Function
| Animal Model | Muscle Type | Parameter Measured | This compound Effect | Reference |
| Guinea Pig | Gastrocnemius | Twitch Decrease (IC50) | 1.2 ± 0.1 mg/kg | nih.gov |
| Rat | Soleus | Twitch Amplitude Reduction | Reduced to 31.9% of control | capes.gov.br |
| Swine (MH Susceptible) | --- | Reversal of MH Episode | Effective | researchgate.netdartmouth.edu |
| Mouse (MH Susceptible) | --- | Mortality Reduction (Exertional Stress) | Reduced from ~80% to 0-12.5% | nih.gov |
Studies on Myocardial Function and Calcium Dynamics in Animal Hearts
Investigations into the effects of this compound on myocardial function have been conducted using animal models, particularly in isolated Langendorff-perfused rabbit hearts. These studies have focused on its potential to modulate cardiac calcium dynamics and influence arrhythmias, especially in the context of ischemia-reperfusion injury and ventricular fibrillation (VF).
Research has shown that this compound can reduce the reinitiation of ventricular fibrillation following a long-duration VF (LDVF) episode. In experimental setups, hearts treated with this compound experienced significantly fewer episodes of refibrillation compared to control groups. nih.govmedchemexpress.com This protective effect is closely linked to this compound's influence on intracellular calcium handling. Specifically, this compound administration leads to a significant reduction in spontaneous diastolic calcium elevations that often contribute to arrhythmogenesis after ischemic events. nih.govmedchemexpress.com
The mechanism behind these benefits appears to be dependent on the phosphorylation state of the type 2 ryanodine receptor (RyR2), a crucial channel for calcium release from the sarcoplasmic reticulum in cardiomyocytes. nih.govmedchemexpress.com Studies have indicated that the beneficial effects of this compound on reducing refibrillation are contingent upon RyR2 phosphorylation at the Ser2808 site. nih.govmedchemexpress.com When this phosphorylation is blocked by a protein kinase A inhibitor, the anti-arrhythmic effect of this compound is nullified. nih.govmedchemexpress.com
Beyond its anti-arrhythmic properties, this compound has been shown to improve myocardial contractility and the synchrony of systolic calcium release following ischemic LDVF. nih.govdcchemicals.com In rabbit hearts subjected to ischemia, this compound treatment mitigated the reduction in Left Ventricular Developed Pressure (LVDP) and the maximal rate of pressure rise (dP/dtmax). nih.govdcchemicals.com Furthermore, it prevented the significant increase in the dispersion of calcium transient amplitude alternans, a marker of dyssynchronous calcium release, that is typically observed in control hearts after ischemic LDVF. nih.govdcchemicals.com This suggests that by stabilizing RyR2, this compound helps maintain a more coordinated and efficient calcium release during systole, thereby preserving cardiac contractile function. nih.govdcchemicals.com
Table 1: Effect of this compound on Myocardial Contractility and Calcium Dynamics Post-Ischemic LDVF in Rabbit Hearts
| Parameter | Control Group (Post-LDVF) | This compound-Treated Group (Post-LDVF) | Significance | Source |
|---|---|---|---|---|
| LVDP (% of Baseline) | 36.8% ± 6.1% | 74.0% ± 8.1% | p < .01 | dcchemicals.com |
| dP/dtmax (% of Baseline) | 45.3% ± 6.5% | 80.8% ± 7.9% | p = .004 | dcchemicals.com |
| Calcium Alternans Index (CAAI) | 0.12 ± 0.02 | 0.05 ± 0.01 | p = .01 | dcchemicals.com |
| Dispersion of CAAI | 0.09 ± 0.01 | 0.04 ± 0.01 | p < .01 | dcchemicals.com |
Investigation of this compound in Diaphragmatic Muscle Function in Animal Models
The role of this compound has been explored in the context of ventilator-induced diaphragm dysfunction (VIDD), a condition characterized by muscle atrophy and contractile weakness resulting from prolonged mechanical ventilation (MV). nih.gov The hypothesis tested in these animal models was that leakage of calcium from the ryanodine receptor (RyR1) in diaphragm muscle fibers is a key trigger for the downstream events, such as protease activation and atrophy, that characterize VIDD. nih.govwikipedia.org
In studies using adult female Sprague-Dawley rats subjected to 12 hours of full-support MV, this compound was administered to pharmacologically block the RyR1 channel. nih.gov The results from these experiments were definitive: treatment with this compound was not sufficient to prevent the key features of VIDD. nih.govresearchgate.net Specifically, the MV-induced atrophy of diaphragm muscle fibers was not prevented by this compound administration. nih.gov
Furthermore, this compound treatment did not inhibit the activation of crucial proteases implicated in muscle breakdown, namely calpain and caspase-3, which were elevated in response to prolonged MV. nih.govresearchgate.net While other data confirmed that this compound effectively blocks stimulation-induced calcium release from the RyR1, these findings strongly suggest that this specific pathway is not the primary mechanism responsible for the development of VIDD. nih.govwikipedia.org Therefore, the research concluded that the release of calcium via the RyR1 channel is not the essential trigger for the increased mitochondrial ROS production, protease activation, and subsequent atrophy observed in the diaphragm following 12 hours of mechanical ventilation. nih.gov
Table 2: Experimental Groups for Investigating this compound in Ventilator-Induced Diaphragm Dysfunction
| Group | Description | Key Finding | Source |
|---|---|---|---|
| Control-Vehicle (CON-VEH) | Spontaneously breathing animals receiving vehicle. | Baseline diaphragm condition. | nih.gov |
| Control-Azumolene (CON-AZ) | Spontaneously breathing animals receiving this compound. | To assess drug effect without MV. | nih.gov |
| MV-Vehicle (MV-VEH) | 12 hours of mechanical ventilation with vehicle. | Showed significant diaphragm atrophy and protease activation. | nih.gov |
| MV-Azumolene (MV-AZ) | 12 hours of mechanical ventilation with this compound. | Diaphragm atrophy and protease activation were not prevented. | nih.govresearchgate.net |
This compound in Diverse Cellular Research Models
Exploration of this compound's Role in Cellular Calcium Pathways Beyond Muscle
Research has extended beyond muscle tissue to explore this compound's effect on fundamental calcium signaling pathways, particularly store-operated calcium entry (SOCE). SOCE is a widespread mechanism for calcium influx into the cell, activated in response to the depletion of calcium from intracellular stores like the endoplasmic or sarcoplasmic reticulum.
Studies have revealed that this compound can selectively inhibit a specific component of SOCE. mdpi.comresearchgate.net Experiments using various cell models, including cultured myotubes and non-muscle CHO cells expressing RyR1, demonstrated that this compound inhibits the SOCE pathway that is directly coupled to the activation of the RyR1 channel. mdpi.comresearchgate.net This inhibition was observed when RyR1-dependent store depletion was triggered by agonists like caffeine and ryanodine. mdpi.comresearchgate.net
Crucially, this compound does not act as a universal blocker of SOCE. The component of SOCE induced by thapsigargin, a substance that depletes calcium stores by inhibiting the SERCA pump independently of RyR1 activation, is not affected by this compound. mdpi.comresearchgate.net This key finding suggests that this compound can pharmacologically distinguish between two distinct mechanisms of signaling to SOCE: one that is dependent on the conformational state of the RyR1 channel and another that is RyR1-independent. mdpi.com This selectivity highlights a nuanced role for this compound in modulating cellular calcium homeostasis, with its action being conditional on the specific pathway that activates the calcium influx. mdpi.com
Mechanistic Studies of this compound in Lymphoma Cell Lines
The investigation of this compound has included its effects on cancer cells, specifically in the context of B-cell non-Hodgkin's lymphoma. The rationale for this research stems from the critical role of intracellular calcium signaling in regulating apoptosis (programmed cell death), a process often dysregulated in cancer. nih.govnih.gov The bcl-2 oncoprotein, frequently implicated in making cancer cells resistant to chemotherapy, is thought to exert its anti-apoptotic effects in part by altering the repartitioning of intracellular calcium. nih.govnih.gov
An in-vitro study was conducted to assess whether drugs that modulate calcium pathways could influence the viability of lymphoma cells. nih.govnih.gov The research utilized both a transformed follicle centre lymphoma cell line and primary cultures of lymphoma cells. nih.govnih.gov
The findings demonstrated that this compound, along with its analog dantrolene, acted as a potent inducer of cell death in both the established cell line and the primary cells. nih.govnih.gov Treatment with this compound resulted in a substantial reduction in the viable cell count, on the order of 70-90%, compared to untreated control cells. nih.govnih.gov This suggests that by interfering with intracellular calcium homeostasis, this compound can effectively trigger a death process in these malignant cells. These results from an in-vitro setting indicate a potential mechanism of action for this compound in the treatment of low-grade non-Hodgkin's lymphoma. nih.govnih.govnih.gov
Table 3: Effect of this compound on Viability of B-Cell Lymphoma Cells In Vitro
| Cell Model | Treatment | Effect on Cell Viability | Proposed Mechanism | Source |
|---|---|---|---|---|
| Transformed Follicle Centre Lymphoma Cell Line | This compound | Reduction of 70-90% vs. control | Potent inducer of cell death via modulation of intracellular calcium pathways. | nih.govnih.gov |
| Primary Culture of Lymphoma Cells | This compound | Reduction of 70-90% vs. control | Potent inducer of cell death via modulation of intracellular calcium pathways. | nih.govnih.gov |
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Azumolene
Conformational Analysis and Stereochemical Considerations of Azumolene
The molecule possesses several rotatable bonds, which allow for a degree of conformational flexibility. This includes rotation around the bonds connecting the oxazole (B20620) ring to the phenyl ring and the methylideneamino linker. The spatial arrangement of the 4-bromophenyl group relative to the central oxazole and the imidazolidinedione (hydantoin) moiety dictates the molecule's three-dimensional conformation. This conformation is crucial for fitting into the binding pocket of its target, the ryanodine (B192298) receptor (RyR). researchgate.net While detailed public domain studies on the specific conformational analysis of this compound using techniques like NMR spectroscopy are not abundant, the study of related N-acylhydrazone structures shows that they can exist as a mixture of geometrical isomers and amide conformers in solution, with the solvent polarity influencing the equilibrium. researchgate.net Steric effects, influenced by substituents on the molecule, play a significant role in determining how a drug interacts with its target biomolecules. justia.com
Design Principles of this compound as a Water-Soluble Dantrolene (B1669809) Analog
The primary impetus for the design of this compound was to create a more water-soluble version of dantrolene, the only approved drug for the life-threatening condition malignant hyperthermia (MH). unesp.brsemanticscholar.org Dantrolene's poor water solubility presents significant challenges in emergency clinical settings, where rapid administration is critical. mdpi.comunesp.br
The key design modification in transforming dantrolene into this compound was a bioisosteric replacement on the aromatic ring. anesth-pain-med.org Specifically, the para-nitrophenyl (B135317) group of dantrolene was substituted with a para-bromophenyl group. wikipedia.organesth-pain-med.org This seemingly simple chemical change from a nitro (-NO₂) group to a bromine (-Br) atom resulted in a significant enhancement of aqueous solubility. The sodium salt of this compound is reported to be approximately 30 times more water-soluble than dantrolene sodium. unesp.brmdpi.comanesth-pain-med.org
This design strategy aimed to retain the essential pharmacophore responsible for the therapeutic effect while improving the drug's physicochemical properties. The core structure, including the hydantoin (B18101) and the linker, which are crucial for activity, remained unchanged. unesp.br In vitro and in vivo studies confirmed that this structural modification was successful, demonstrating that this compound is equipotent to dantrolene in its ability to inhibit aberrant calcium release and reverse MH episodes in susceptible swine models. unesp.brunesp.brnih.gov The improved solubility facilitates a much faster and simpler preparation of the intravenous solution, a critical advantage in emergency medicine. unesp.bromicsonline.org
Ligand Flexibility and Molecular Level Target Interactions
This compound exerts its therapeutic effect by modulating the function of the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum in muscle cells. medchemexpress.comresearchgate.netselleckchem.com It is considered an RyR modulator that inhibits the uncontrolled release of calcium that characterizes malignant hyperthermia. medchemexpress.comsemanticscholar.orgmedkoo.com
Research indicates that this compound, like dantrolene, acts as an isoform-selective inhibitor, primarily affecting the RyR1 (skeletal muscle) and RyR3 isoforms, with less activity on the RyR2 (cardiac) isoform under certain conditions. mdpi.com The binding site for these drugs has been localized to the N-terminal region of the RyR1 channel. mdpi.com Studies using a photoaffinity analog of dantrolene were instrumental in identifying this interaction domain. mdpi.com
A proposed mechanism suggests that this compound stabilizes the closed state of the RyR1 channel. researchgate.net A "domain switch" model has been put forward to explain RyR1 function, where interactions between N-terminal domains are critical for maintaining the channel's closed, resting state. mdpi.com this compound is thought to bind to this N-terminal region, promoting a "zipped" conformation that stabilizes the closed channel and suppresses openings, even in the presence of MH-triggering agents. researchgate.net This action decreases the likelihood of channel openings that initiate calcium sparks without affecting the properties of the sparks themselves. researchgate.netnih.gov
The inherent flexibility of the this compound ligand, stemming from its rotatable bonds, is thought to be important for its interaction with the RyR binding pocket. researchgate.netnih.gov This flexibility allows the molecule to adopt an optimal conformation to fit within the binding site on the large and complex RyR protein. The oxazole and N-acylhydrazone moieties are considered attractive scaffolds in medicinal chemistry partly due to this flexible nature, which allows for effective interactions with various biological targets. researchgate.netresearchgate.net Furthermore, this compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE) that is coupled to the RyR1 channel, suggesting a nuanced mechanism of action that distinguishes between different modes of calcium signaling in skeletal muscle. semanticscholar.orgcaymanchem.com
Computational Chemistry Approaches for this compound Design and Optimization
While the initial design of this compound appears to have followed classical medicinal chemistry principles of bioisosteric replacement, modern computational chemistry offers powerful tools for the optimization and deeper understanding of such compounds. anesth-pain-med.orgnih.gov Computational methods are widely used to design new chemical entities and to refine the selectivity and properties of known lead compounds. nih.gov
For a molecule like this compound, structure-based drug design (SBDD) approaches would be highly relevant, especially given the increasing availability of high-resolution structural data for the ryanodine receptor. nih.gov
Molecular Docking: This technique could be used to simulate the binding of this compound into the identified N-terminal binding site of RyR1. researchgate.net Such simulations can predict the binding conformation, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and provide a rationale for its inhibitory action.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-RyR1 complex over time. nih.gov This would allow researchers to study how the ligand affects the conformational state of the channel, providing evidence for the proposed "zipped" state stabilization. researchgate.net It can also help understand the role of ligand and protein flexibility in the binding process. nih.govduke.edu
Quantitative Structure-Activity Relationship (QSAR): For optimizing this compound or designing new analogs, QSAR studies could be employed. researchgate.net By correlating variations in molecular descriptors (e.g., electronic properties, hydrophobicity) of a series of related compounds with their biological activity, predictive models can be built to guide the synthesis of more potent or selective molecules. researchgate.net
These computational approaches are integral to modern drug discovery and are particularly valuable for optimizing compounds like this compound, where understanding the interaction with a large, complex protein target is essential. researchgate.netresearchgate.net
Analytical Methodologies for Azumolene Research
Spectrophotometric Approaches for Azumolene Quantification (UV-VIS)
Spectrophotometry, particularly in the ultraviolet-visible (UV-VIS) range, offers a straightforward and cost-effective approach for the quantification of this compound. A validated UV spectrophotometric method for sodium this compound has been developed, demonstrating linearity within a concentration range of 7.0 to 12.0 μg/mL. The method utilizes a detection wavelength of 339 nm or 340 nm, corresponding to an absorption peak observed in aqueous solutions of sodium this compound. fishersci.cafishersci.caamericanelements.com Another reported UV/Vis analysis of this compound (sodium salt) indicates λmax values at 259 nm and 338 nm. fishersci.be
The UV spectrophotometric method is characterized by its ease of procedure, speed, and low cost. fishersci.cafishersci.ca Validation parameters for this method, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), have been evaluated and found to be satisfactory. fishersci.cafishersci.ca For a linearity range of 7.0 to 12.0 μg/mL, the equation of the curve was reported as y=0.0868X–0.0425 with a coefficient of determination (r²) of 0.9995. fishersci.ca The LOD and LOQ values were determined to be 0.24 and 0.73 μg/mL, respectively. fishersci.cafishersci.ca
Visible spectrophotometry has also been employed for the determination of sodium this compound. This method involves the addition of 0.1% chloranilic acid in acetonitrile (B52724) to a sodium this compound solution, resulting in a color change to purple and an absorption peak at 507 nm. fishersci.cafishersci.caamericanelements.com This reaction is attributed to the occurrence of ion pairing. fishersci.cafishersci.ca The visible spectrophotometric method showed linearity in the concentration range of 8.0 to 13.0 μg/mL, with a reported curve equation of y=0.0255X–0.0257 and an r² of 0.9970. fishersci.cafishersci.ca Similar to the UV method, the visible method is considered fast and low cost. fishersci.cafishersci.ca
Table 1: Summary of Spectrophotometric Validation Parameters for Sodium this compound fishersci.cafishersci.ca
| Method | Wavelength (nm) | Linearity Range (μg/mL) | Equation of Curve | r² | LOD (μg/mL) | LOQ (μg/mL) |
| UV Spectrophotometry | 339 or 340 | 7.0 - 12.0 | y=0.0868X–0.0425 | 0.9995 | 0.24 | 0.73 |
| Visible Spectrometry | 507 | 8.0 - 13.0 | y=0.0255X–0.0257 | 0.9970 | - | - |
Note: LOD and LOQ for the visible method were not explicitly stated in the provided text, but the method was validated for these parameters.
Chromatographic Techniques for this compound Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound, offering advantages in terms of separation and specificity. A validated HPLC method for sodium this compound has been developed using a reversed-phase C18 column (4.6×250 mm, 5 μm particle size). fishersci.cafishersci.ca The chromatographic analysis is performed in isocratic mode with a mobile phase consisting of methanol (B129727) and water (75:25, v/v), adjusted to pH 3.0 with formic acid, at a flow rate of 1 mL/min. fishersci.cafishersci.ca Detection is carried out at a wavelength of 340 nm. fishersci.cafishersci.ca Under these conditions, the retention time for sodium this compound was found to be 4.25 min. fishersci.cafishersci.ca
The HPLC method was validated considering parameters such as linearity, range, accuracy, and precision, according to ICH guidelines. fishersci.ca Linearity was determined in the concentration range of 5.0 to 15.0 μg/mL. fishersci.cafishersci.ca The method demonstrated good linearity and reliability. fishersci.cafishersci.ca The mean recovery found was 98.63%, and the LOD and LOQ values were 1.26 and 3.82 μg/mL, respectively. fishersci.cafishersci.ca
Table 2: Summary of HPLC Validation Parameters for Sodium this compound fishersci.cafishersci.ca
| Parameter | Value |
| Column | RP C18 (4.6×250 mm, 5 μm) |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Mobile Phase pH | 3.0 (adjusted with formic acid) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 340 nm |
| Retention Time | 4.25 min |
| Linearity Range | 5.0 - 15.0 μg/mL |
| Mean Recovery | 98.63% |
| LOD | 1.26 μg/mL |
| LOQ | 3.82 μg/mL |
Ultra-Performance Liquid Chromatography (UPLC) is recognized as an alternative chromatographic technique offering potential advantages in terms of speed, resolution, and sensitivity for pharmaceutical analysis, including bioanalysis. fishersci.nlfishersci.nlguidetopharmacology.orgrroij.com While UPLC/MS/MS has been used for pharmacokinetic studies of other compounds tcichemicals.comresearchgate.net, specific details of a validated UPLC method solely for this compound were not available in the provided information.
Advanced Characterization Methods for this compound in Research Formulations
Beyond quantitative analysis, several advanced techniques are employed to characterize this compound and its presence in research formulations. These methods provide insights into the physical and chemical properties of the compound.
Infrared (IR) spectroscopy is a valuable tool for the identification and characterization of this compound. The IR spectrum provides a unique molecular fingerprint that can be used to confirm the identity of this compound samples by comparison with a standard spectrum. fishersci.cafishersci.ca IR spectroscopy can also be applied for quantitative analysis. fishersci.co.uk
Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to study the thermal behavior of this compound. fishersci.cafishersci.cafishersci.nl These methods can provide information about melting points, degradation temperatures, and potential polymorphic forms, which are important for understanding the stability and solid-state properties of the compound in research formulations. fishersci.cafishersci.cafishersci.nl
UV-VIS and visible absorption spectroscopy, while used for quantification, also serve as characterization methods by providing spectral profiles characteristic of this compound. fishersci.cafishersci.cafishersci.nl
Bioanalytical Method Development for In Vitro and In Vivo Samples
Bioanalytical method development for this compound in biological matrices, such as plasma, serum, urine, or tissue samples, is essential for conducting in vitro and in vivo studies, including pharmacokinetic and pharmacodynamic evaluations. nih.govnih.gov These methods are crucial for accurately determining drug concentrations in biological environments to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
While this compound has been investigated in both in vitro and in vivo studies fishersci.cacenmed.comomicsonline.orgunesp.br, specific details regarding a fully developed and validated bioanalytical method solely for the quantification of this compound in biological samples were not extensively detailed in the provided search results. The development of bioanalytical methods often involves sample preparation steps to isolate the analyte from the complex biological matrix, followed by a sensitive and selective analytical technique like HPLC or UPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). tcichemicals.comresearchgate.netnih.gov LC-MS/MS is frequently used for bioanalysis due to its sensitivity and specificity in complex biological matrices. researchgate.netnih.gov Challenges in bioanalytical method development can include analyte stability in the matrix and potential matrix effects. nih.gov
The importance of developing robust bioanalytical methods for the estimation of drug concentrations in biological environments is recognized as crucial for the characterization of biopharmaceutical parameters. nih.govnih.gov Although a specific validated method for this compound in biological samples was not found, the principles of bioanalytical method validation, as outlined in regulatory guidelines, would apply to the development of such a method for this compound. nih.gov
Future Directions and Emerging Research Avenues for Azumolene
Elucidation of Specific Azumolene Binding Sites on RyR Isoforms
While this compound is known to modulate RyR activity, the precise details of its binding sites on different RyR isoforms (RyR1, RyR2, and RyR3) remain an important area for future investigation nih.govmdpi.com. Understanding the specific interactions at a molecular level is crucial for fully elucidating its mechanism of action and for the rational design of more targeted therapies.
Research suggests that this compound, like dantrolene (B1669809), may bind to RyR near the FK506 binding site nih.govresearchgate.net. Studies using photoaffinity analogs, such as [³H]azidodantrolene, have begun to map potential binding regions on RyR1, identifying a sequence comprising residues 590-609 mdpi.com. Further research is needed to confirm if this compound interacts with the same residues or has distinct binding characteristics. Detailed structural analyses, potentially employing techniques such as cryo-electron microscopy in the presence of this compound, could provide high-resolution information about the binding pocket(s) on different RyR isoforms. Investigating the binding kinetics and affinity of this compound for RyR1, RyR2, and RyR3 would also provide valuable insights into its isoform selectivity.
Investigation of this compound's Role in Other Calcium-Related Pathophysiological Processes
This compound's ability to modulate RyR-mediated calcium release suggests potential roles in a broader range of calcium-related disorders beyond malignant hyperthermia. Future research could explore its therapeutic potential in conditions where aberrant calcium handling contributes to disease pathogenesis.
Given its effect on RyR-coupled store-operated calcium entry (SOCE), this compound could be investigated for its effects on other conditions involving dysregulated SOCE nih.govsemanticscholar.orgnih.gov. While this compound inhibits the component of SOCE coupled to RyR1 activation, it does not affect the component induced by thapsigargin, suggesting a selective action on RyR1-dependent calcium entry pathways semanticscholar.orgnih.gov. This selectivity could be leveraged to study the specific contributions of RyR1-coupled SOCE in various physiological and pathological processes.
Furthermore, research into the role of RyR dysfunction in neurological disorders, cardiovascular diseases (such as arrhythmias linked to RyR2 mutations), and muscular dystrophies could identify new avenues for this compound application nih.govportlandpress.com. Studies have shown that this compound can stabilize the interdomain interaction of hyperphosphorylated, destabilized RyR2, which may contribute to the restoration of coordinated Ca²⁺ release in cardiac models nih.gov. This finding suggests a potential therapeutic role in conditions associated with RyR2 dysfunction.
Development of Novel this compound Analogs with Enhanced Target Specificity
This compound is a more water-soluble analog of dantrolene, offering advantages for clinical use unesp.brmdpi.commdwiki.orgomicsonline.orgunesp.br. However, the development of novel analogs with enhanced specificity for particular RyR isoforms or specific calcium signaling pathways represents a significant future direction.
Understanding the detailed binding sites and mechanisms of action of this compound will facilitate the rational design of new compounds. Medicinal chemistry efforts could focus on synthesizing analogs with modified structures to improve potency, selectivity, and pharmacokinetic properties. For instance, developing analogs that specifically target RyR1 while having minimal effects on RyR2 could be beneficial for treating skeletal muscle-specific calcium handling disorders with reduced potential for cardiac side effects. Similarly, designing analogs that selectively modulate RyR-coupled SOCE could provide more targeted therapeutic interventions for conditions where this pathway is implicated.
Integration of this compound into Advanced Mechanistic Biological Studies
This compound's properties make it a valuable tool for dissecting the intricacies of calcium signaling pathways. Integrating this compound into advanced mechanistic biological studies can provide deeper insights into the roles of RyRs and associated calcium handling mechanisms in cellular function and disease.
Using this compound in conjunction with advanced imaging techniques, such as live-cell calcium imaging and super-resolution microscopy, can help researchers visualize and quantify the effects of specific RyR modulation on calcium dynamics within cells and tissues. Studies investigating calcium sparks and waves, for example, can utilize this compound to probe the contribution of RyR activity to these elementary calcium release events nih.govresearchgate.net. Furthermore, combining this compound treatment with genetic or molecular interventions targeting specific components of the calcium signaling machinery can help delineate complex pathway interactions.
Application of this compound as a Research Tool for Calcium Signaling Pathway Delineation
Beyond its potential therapeutic applications, this compound serves as a valuable pharmacological tool for researchers studying calcium signaling. Its ability to modulate RyR activity, particularly its effect on RyR1-coupled SOCE, allows for the dissection of different calcium entry and release pathways.
Q & A
Q. How can researchers leverage this compound’s calcium modulation to study apoptosis in cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
